((2R,3S,4S,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate

Description

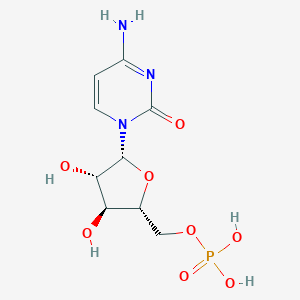

This compound is a pyrimidine-based nucleotide analog characterized by its stereospecific tetrahydrofuran ring and monophosphate group. Its IUPAC name reflects the (2R,3S,4S,5R) configuration, which is critical for its biochemical interactions.

Properties

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7+,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERHLVCPSMICTF-CCXZUQQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60221012 | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7075-11-8 | |

| Record name | Ara-5'-CMP | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007075118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aracytidine 5'-monophosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02456 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ara-5'-CMP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60221012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytosine beta -D-arabinofuranoside 5'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYTARABINE 5'-PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73692GHI4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of aracytidine 5’-monophosphate typically involves the phosphorylation of cytosine arabinoside. One common method includes the reaction of cytidine with phosphorus oxychloride or other phosphating agents at temperatures ranging from -15°C to -5°C under normal pressure. The reaction is quenched with ice water, followed by hydrolysis at 0-5°C. The product is then extracted with an alkyl halide, and the organic phase is separated and distilled to recover the extracting agent and organic solvent. The aqueous phase is neutralized to pH 3-4, cooled to crystallize, and the product is refined and dried .

Industrial Production Methods: In industrial settings, the production of aracytidine 5’-monophosphate can be enhanced using biocatalysis. For instance, a dual-enzyme cascade system involving uridine-cytidine kinase and acetate kinase immobilized on functionalized sepharose has been developed. This method offers advantages such as low adenosine triphosphate consumption, reduced side reactions, and improved enzyme reusability .

Chemical Reactions Analysis

Types of Reactions: Aracytidine 5’-monophosphate undergoes various chemical reactions, including:

Phosphorylation: Conversion to higher phosphorylated forms like cytidine diphosphate and cytidine triphosphate.

Hydrolysis: Breakdown into cytosine arabinoside and inorganic phosphate.

Substitution: Reactions with nucleophiles to form different nucleotide analogs.

Common Reagents and Conditions:

Phosphorylation: Typically involves adenosine triphosphate or guanosine triphosphate as phosphate donors.

Hydrolysis: Conducted under acidic or enzymatic conditions.

Substitution: Requires nucleophilic agents under controlled pH and temperature conditions.

Major Products:

- Cytidine diphosphate

- Cytidine triphosphate

- Various nucleotide analogs

Scientific Research Applications

Anticancer Activity

Cytarabine 5'-monophosphate is widely recognized for its role as an antimetabolite in cancer therapy. It is particularly effective against hematological malignancies such as leukemia and lymphoma. The drug acts by inhibiting DNA synthesis, thereby preventing cell division and proliferation of cancer cells.

Mechanism of Action:

- Cytarabine is phosphorylated to its active form, which incorporates into DNA during replication.

- The incorporation of Ara-C into DNA leads to chain termination and apoptosis in rapidly dividing cells.

Clinical Studies:

Clinical trials have demonstrated the efficacy of Cytarabine in treating acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). A notable study showed that patients receiving high-dose Cytarabine had improved remission rates compared to standard therapies .

Role in Nucleoside Analog Research

Cytarabine 5'-monophosphate serves as a model compound for the development of new nucleoside analogs. Researchers are exploring modifications to enhance potency and reduce toxicity. For instance, structural analogs are being synthesized to improve selectivity for cancer cells while minimizing effects on normal tissues .

Research Findings:

- Studies have indicated that certain modifications to the sugar moiety can enhance the selectivity of these analogs for specific cancer types.

- Investigations into the pharmacokinetics of these modified compounds reveal potential for better therapeutic profiles.

Biochemical Studies

The compound is also utilized in biochemical research to study nucleotide metabolism and enzyme kinetics. Its interactions with various kinases and phosphatases provide insights into cellular signaling pathways.

Applications in Biochemistry:

- Used as a substrate in studies involving nucleoside kinases.

- Investigated for its role in nucleotide salvage pathways, which are critical for cellular energy balance and DNA repair mechanisms .

-

Acute Myeloid Leukemia Treatment :

- A multi-center clinical trial evaluated high-dose Cytarabine combined with other agents for AML treatment.

- Results indicated a significant increase in complete remission rates compared to traditional regimens.

-

Nucleoside Analog Development :

- A study focused on synthesizing modified Cytarabine derivatives aimed at enhancing cytotoxicity against resistant leukemia cell lines.

- Preliminary results showed that specific modifications led to increased efficacy.

Mechanism of Action

Aracytidine 5’-monophosphate exerts its effects primarily through its conversion to cytosine arabinoside triphosphate, which inhibits DNA synthesis. This inhibition occurs by incorporating into the DNA strand during replication, leading to chain termination. The compound targets DNA polymerase and other enzymes involved in DNA synthesis, thereby disrupting the proliferation of rapidly dividing cells, such as cancer cells .

Comparison with Similar Compounds

Uridine Triphosphate (UTP)

Structure : ((2R,3S,4R,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl tetrahydrogen triphosphate .

Key Differences :

- Phosphate Groups: UTP has a triphosphate moiety, whereas the target compound has a single dihydrogen phosphate. This impacts energy transfer roles (UTP in RNA synthesis) vs.

- Base Modification: UTP’s uracil lacks the 4-amino group, reducing its ability to mimic adenine or cytosine derivatives in base-pairing interactions.

Dinucleotide Analogs (5a and 5b)

Structures :

- 5a: (S,R)-cis-(4-((4-Amino-2-oxopyrimidin-1(2H)-yl)methyl)-1,3-dioxolan-2-yl)methyl-linked phosphate .

- 5b: (S,R)-cis-(5-((4-Amino-2-oxopyrimidin-1(2H)-yl)methyl)-1,3-oxathiolan-2-yl)methyl-linked phosphate . Key Differences:

- Linkage Chemistry : 1,3-dioxolan (5a) and 1,3-oxathiolan (5b) rings introduce sulfur or additional oxygen atoms, altering stability and enzymatic resistance.

- Synthesis : Phenyldichlorophosphate coupling in 5a/5b vs. standard phosphorylation for the target compound.

Applications: Dinucleotides are explored for antiviral activity, while the monophosphate analog may serve as a kinase substrate or inhibitor .

Adenosine A1 Receptor Agonists (e.g., Compound 3d)

Structure: Sodium ((2R,3S,4R,5R)-5-(2-Chloro-6-(cyclopentylamino)-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl phosphate . Key Differences:

- Base: Purine (adenosine derivative) vs. pyrimidine.

- Functional Groups: Cyclopentylamino and chloro substitutions enhance receptor binding specificity (A1 adenosine receptors), unlike the target compound’s unmodified amino group.

Sodium Salt Derivatives

Example: ((2S,3S,4R,5R)-5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate, sodium salt . Key Differences:

Complex Fluorinated Analogs (Compound 16/17)

Structures : Fluorinated triazole-linked derivatives with perfluoroalkyl chains .

Key Differences :

- Hydrophobicity : Fluorinated side chains enhance membrane permeability but may reduce target specificity.

- Applications : Designed for imaging or targeted delivery, contrasting with the unmodified target compound’s role in basic enzymology .

Biological Activity

The compound ((2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogen phosphate , commonly referred to in scientific literature by its IUPAC name or CAS number (CAS No. 65177), is a phosphoramide derivative with potential biological significance. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 299.19 g/mol. The structure features a pyrimidine ring, hydroxyl groups, and a phosphate moiety which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its role as a nucleotide analogue. It has shown potential in inhibiting various enzymes involved in nucleic acid metabolism. Specifically, it may act as an inhibitor of viral polymerases and other nucleoside-dependent enzymes, which is significant in the context of antiviral drug development.

Key Mechanisms:

- Inhibition of Viral Replication : The compound has demonstrated efficacy against several viruses by interfering with their replication processes.

- Enzyme Inhibition : It may inhibit enzymes such as RNA-dependent RNA polymerase and DNA polymerase, crucial for viral and cellular replication.

Biological Activity Data

A summary of biological activity data is presented in the following table:

| Activity Type | Target/Pathway | Effect | Reference |

|---|---|---|---|

| Antiviral Activity | HCV Polymerase | Inhibition | |

| Enzyme Inhibition | DNA Polymerase | Reduced activity | |

| Cytotoxicity | Cancer Cell Lines | Induction of apoptosis |

Case Studies

- Antiviral Efficacy Against HCV : A study demonstrated that the compound effectively inhibited Hepatitis C Virus (HCV) polymerase in vitro. The mechanism involved competitive inhibition at the active site of the enzyme, leading to decreased viral replication rates .

- Cytotoxic Effects on Cancer Cells : Research indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways .

- Pharmacokinetics and Bioavailability : Investigations into the pharmacokinetics revealed that the compound has favorable bioavailability profiles when administered in specific formulations. Studies suggested that modifications to its phosphate group could enhance cellular uptake and retention .

Q & A

Q. What are the challenges in quantifying intracellular concentrations of this compound, and how can they be addressed?

- Methodological Answer : Intracellular quantification is complicated by rapid metabolism (e.g., dephosphorylation). Solutions include:

- Stable isotope dilution LC-MS/MS : Spike cells with C-labeled internal standards .

- Fluorescent tagging : Conjugate BODIPY at the phosphate group for live-cell imaging (validated by HPLC) .

- Compartment-specific lysis : Isolate cytosolic/nuclear fractions to assess subcellular distribution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.